

Validating PAR2-Specific Effects: A Comparative Guide to AC-55541 and Alternatives

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PAR2 agonist **AC-55541** with other common alternatives. Supported by experimental data, this document details the validation of PAR2-specific effects, offering insights into the compound's performance and methodologies for its assessment.

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention. **AC-55541** is a potent and selective small-molecule agonist of PAR2, offering a valuable tool for investigating the receptor's function. This guide compares **AC-55541** to other PAR2 agonists, providing quantitative data and detailed experimental protocols for the validation of its specific effects.

Comparative Agonist Performance at a Glance

The following table summarizes the in vitro potency of **AC-55541** and other commonly used PAR2 agonists across various functional assays. The data, presented as pEC50 and EC50 values, allows for a direct comparison of their efficacy in activating PAR2 signaling pathways.

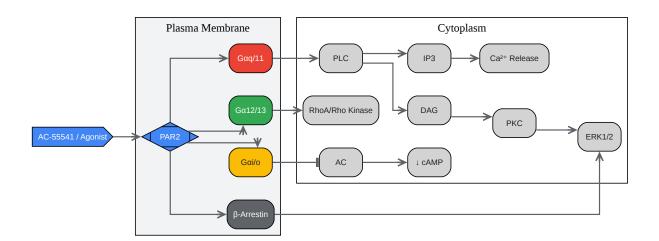


Agonist	Assay Type	pEC50	EC50	Cell Line
AC-55541	Cellular Proliferation	6.7	~200 nM[1]	In vitro
Phosphatidylinos itol (PI) Hydrolysis	5.9[2]	~1000 nM[1]	In vitro	_
Ca2+ Mobilization	6.6[2]	~250 nM[3]	In vitro	
AC-264613	Cellular Proliferation	7.5[4][5]	30 nM[6]	НЕК-293Т
Phosphatidylinos itol (PI) Hydrolysis	6.9[4][5]	~125 nM	In vitro	
Ca2+ Mobilization	7.0[4][5]	100 nM[1]	In vitro	
SLIGRL-NH2	Ca2+ Mobilization	-	~5 μM[7]	In vitro
Ca2+ Mobilization	-	4.2 μM[8]	HT-29	
2-furoyl-LIGRLO- NH2	Ca2+ Mobilization	-	0.84 μM[9][10]	16HBE14o-
Real-Time Cell Analyzer (RTCA)	-	138 nM[10]	16HBE14o-	

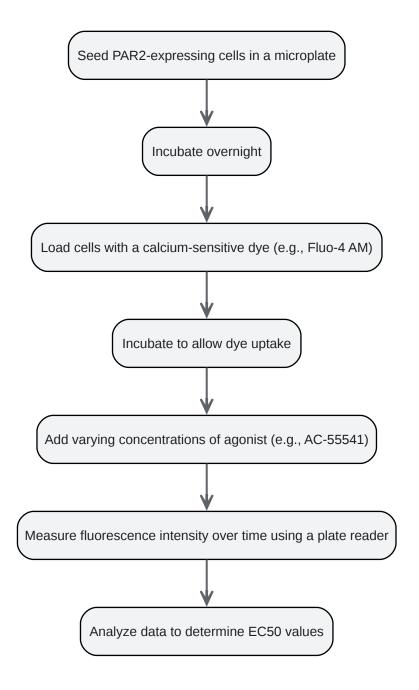
Unveiling the Mechanism: PAR2 Signaling Pathways

Activation of PAR2 by agonists like **AC-55541** initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptor to various G proteins, including Gq/11, Gi/o, and G12/13, as well as through β -arrestin-dependent mechanisms. The diagram below illustrates the key signaling pathways downstream of PAR2 activation.









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